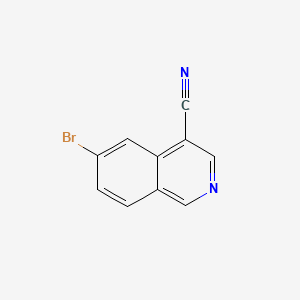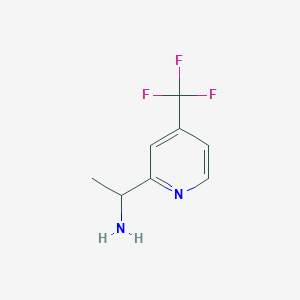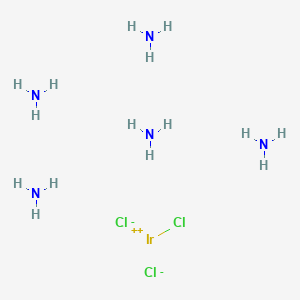
(e)-4,4'-(2-(Phenyldiazenyl)-1,4-phenylene)dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(e)-4,4’-(2-(Phenyldiazenyl)-1,4-phenylene)dipyridine is an organic compound that belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (e)-4,4’-(2-(Phenyldiazenyl)-1,4-phenylene)dipyridine typically involves the diazotization of aniline derivatives followed by coupling with pyridine derivatives. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, aniline can be treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt, which is then coupled with 4,4’-dipyridine under controlled pH conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of (e)-4,4’-(2-(Phenyldiazenyl)-1,4-phenylene)dipyridine may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(e)-4,4’-(2-(Phenyldiazenyl)-1,4-phenylene)dipyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and pyridine rings.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Substituted derivatives with functional groups such as halides, nitro groups, and sulfonic acids.
Aplicaciones Científicas De Investigación
(e)-4,4’-(2-(Phenyldiazenyl)-1,4-phenylene)dipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of (e)-4,4’-(2-(Phenyldiazenyl)-1,4-phenylene)dipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its azo group can undergo redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-[(E)-Phenyldiazenyl]pyridine: A simpler azo compound with similar structural features.
4,4’-Bipyridine: A related compound with two pyridine rings but lacking the azo linkage.
Phenazopyridine: An azo compound with therapeutic applications, particularly in urinary tract infections.
Uniqueness
(e)-4,4’-(2-(Phenyldiazenyl)-1,4-phenylene)dipyridine is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability.
Propiedades
Fórmula molecular |
C22H16N4 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(2,5-dipyridin-4-ylphenyl)-phenyldiazene |
InChI |
InChI=1S/C22H16N4/c1-2-4-20(5-3-1)25-26-22-16-19(17-8-12-23-13-9-17)6-7-21(22)18-10-14-24-15-11-18/h1-16H |
Clave InChI |
FLPICFKQBFDOEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504473.png)
![(S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B12504480.png)
![4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B12504487.png)
![3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid](/img/structure/B12504490.png)
![[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate](/img/structure/B12504500.png)

![calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate](/img/structure/B12504507.png)




![N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504523.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504541.png)

